molecular formula C10H14ClNS B13261932 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B13261932
M. Wt: 215.74 g/mol
InChI Key: ISXMJAYHKFYEGJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic organic compound It features a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring The compound is characterized by the presence of a chloromethyl group at the 2-position and two methyl groups at the 6,6-positions of the tetrahydrobenzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a chloromethylating agent in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like zinc chloride or aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with hydrogen peroxide can produce a sulfoxide.

Scientific Research Applications

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects . The benzothiazole ring system also contributes to the compound’s ability to interact with DNA and other nucleic acids, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both the chloromethyl group and the benzothiazole ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole

InChI

InChI=1S/C10H14ClNS/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7/h3-6H2,1-2H3

InChI Key

ISXMJAYHKFYEGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CCl)C

Origin of Product

United States

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